molecular formula C10H12N2O8S B1516214 2,6-Dihydroxypyridine hemisulfate

2,6-Dihydroxypyridine hemisulfate

Cat. No.: B1516214
M. Wt: 320.28 g/mol
InChI Key: ULCBHWCYXADOPY-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound with the formula C5H5N, serves as a fundamental building block in numerous areas, including pharmaceuticals, agrochemicals, and material science. numberanalytics.comglobalresearchonline.net Its structure is related to benzene, with one CH group replaced by a nitrogen atom. globalresearchonline.net This substitution imparts distinct chemical properties, such as basicity due to the lone pair of electrons on the nitrogen atom, making it more reactive towards electrophiles compared to benzene. numberanalytics.com

Pyridine derivatives are among the most prevalent and important heterocyclic compounds, found in various natural products like nicotine (B1678760) and as part of essential biological molecules such as NADP (nicotinamide adenine (B156593) dinucleotide phosphate). nih.govnih.gov The incorporation of the pyridine nucleus is a key strategy in drug discovery, as it can improve the pharmacokinetic properties of molecules, including solubility and bioavailability. ajrconline.org These derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov The versatility of pyridine chemistry allows for the synthesis of a wide range of functionalized derivatives through methods like condensation, cyclization, and cross-coupling reactions. numberanalytics.com

Overview of 2,6-Dihydroxypyridine (B1200036) as a Multifunctional Scaffold

2,6-Dihydroxypyridine (IUPAC name: 6-hydroxy-1H-pyridin-2-one) is an organic compound and a derivative of pyridine with the chemical formula C₅H₅NO₂. wikipedia.orgcymitquimica.comnih.gov It is a colorless, crystalline solid that serves as a versatile intermediate in organic synthesis and possesses notable biological and chemical properties. wikipedia.orgcymitquimica.com Its utility as a multifunctional scaffold stems from several key characteristics:

Tautomerism : 2,6-Dihydroxypyridine can exist in multiple tautomeric forms, primarily the di-keto (glutaconimide), enol-keto (hydroxypyridone), and di-hydroxy (pyridinediol) forms. wikipedia.orgpublish.csiro.au The equilibrium between these tautomers is influenced by the solvent environment. wikipedia.org For instance, the hydroxypyridone form is predominant in solvents like water, ethanol, and DMSO, while the glutaconimide form is favored in dioxane. publish.csiro.au This tautomerism is crucial as it dictates the molecule's reactivity and potential for forming different types of derivatives.

Biological Intermediate : The compound is a known intermediate in the microbial degradation of nicotine by bacteria such as Arthrobacter nicotinovorans. wikipedia.orgsmolecule.com In this pathway, it is acted upon by the enzyme 2,6-dihydroxypyridine 3-monooxygenase (also called 2,6-dihydroxypyridine hydroxylase), an FAD-dependent aromatic hydroxylase that converts it to 2,3,6-trihydroxypyridine (B1195510). wikipedia.orgyeastrc.orgnih.gov The study of this enzyme and its substrate provides insights into bioremediation and enzymatic reaction mechanisms. nih.govnih.gov

Coordination Chemistry : The hydroxyl and pyridone functional groups make 2,6-dihydroxypyridine and its derivatives effective ligands in coordination chemistry. cymitquimica.com For example, pyridine-2,6-dihydroxamic acid, a related derivative, has been shown to be a powerful ligand for nickel (Ni²⁺) and copper (Cu²⁺) ions. rsc.org Carboxylated derivatives have been used to synthesize highly thermostable lanthanide-organic frameworks with unique 3-D network topologies. rsc.org

Synthetic Intermediate : It is used as a starting material or intermediate in the synthesis of a variety of other compounds, including pharmaceuticals, dyes, and agrochemicals. cymitquimica.comontosight.ai For example, it has been used as a coupling agent in oxidation methods for dyeing hair. smolecule.com

Table 1: Physicochemical Properties of 2,6-Dihydroxypyridine

Property Value Source(s)
IUPAC Name 6-hydroxy-1H-pyridin-2-one nih.govsmolecule.com
Molecular Formula C₅H₅NO₂ wikipedia.orgcymitquimica.comnih.gov
Molar Mass 111.10 g/mol wikipedia.orgnih.gov
Appearance Colorless crystalline solid wikipedia.org
Melting Point 190–191 °C (463–464 K) wikipedia.org
Tautomerism Exists in hydroxypyridone, pyridinediol, and glutaconimide forms publish.csiro.au
Solubility in Water Soluble (41 g/L) wikipedia.org

Chemical Genesis and Academic Relevance of the Hemisulfate Salt

The compound 2,6-Dihydroxypyridine hemisulfate is the salt formed from the reaction of 2,6-dihydroxypyridine with sulfuric acid. Its linear formula is given as C₅H₇NO₆S, and its CAS Number is 51100-43-7. sigmaaldrich.com The formation of a salt is a common strategy in chemistry to modify the physical properties of a parent compound. In this case, the basic nitrogen of the pyridine ring (or its tautomeric forms) is protonated by the strong acid, sulfuric acid, to form a sulfate (B86663) salt. The "hemisulfate" designation indicates a 2:1 stoichiometric ratio of the pyridine derivative to sulfuric acid.

While detailed academic studies focusing specifically on the hemisulfate salt are not widely available in the reviewed literature, its relevance can be understood from the common practice of salt formation in research and development. The conversion of a compound to a salt form, such as a hemisulfate, hydrochloride, or formate (B1220265), is often done to:

Enhance Solubility : Increase the solubility of the compound in aqueous or other polar solvents, which is often crucial for biological assays or reaction conditions. ajrconline.org

Improve Stability : Increase the thermal stability or shelf-life of the compound. For instance, the formate salt of 2,6-dihydroxypyridine exhibits a significantly higher melting point than the parent compound. smolecule.com

Facilitate Handling and Purification : Crystalline salts are often easier to handle, purify, and characterize than the parent compound. The hydrochloride and formate salts of 2,6-dihydroxypyridine have been subjects of spectroscopic and crystallographic characterization. nih.govresearchgate.netiucr.org

The availability of 2,6-dihydroxypyridine hemisulfate for early discovery research suggests its role as a stable, soluble formulation of the versatile 2,6-dihydroxypyridine scaffold, enabling its use in a variety of screening and synthetic applications where these properties are advantageous. sigmaaldrich.com

Fundamental Research Imperatives for 2,6-Dihydroxypyridine Hemisulfate Studies

Given the established multifunctionality of the 2,6-dihydroxypyridine scaffold and the general utility of its salt forms, several key research imperatives for the hemisulfate derivative emerge:

Detailed Physicochemical Characterization : There is a clear need for comprehensive characterization of 2,6-dihydroxypyridine hemisulfate. This includes single-crystal X-ray diffraction to determine its solid-state structure, hydrogen bonding patterns, and comparison with other salt forms like the hydrochloride and formate. nih.goviucr.org Detailed spectroscopic analysis (NMR, IR, Raman) would further elucidate its structural properties in the solid state and in solution. researchgate.net

Comparative Analysis : A systematic study comparing the solubility, stability (thermal and chemical), and hygroscopicity of the hemisulfate salt with the free base and other salt forms would provide valuable data for formulation and application development.

Exploration in Synthesis and Catalysis : Research should investigate the specific utility of the hemisulfate salt as a catalyst or synthetic reagent. Its acidic nature could be harnessed in acid-catalyzed reactions, and its unique solubility profile might prove advantageous in specific reaction media.

Application in Materials Science : Following the use of related derivatives in creating metal-organic frameworks, the hemisulfate salt could be explored as a building block or counter-ion in the synthesis of novel coordination polymers and functional materials. rsc.org

Addressing these research gaps would provide a more complete understanding of 2,6-dihydroxypyridine hemisulfate, potentially unlocking new applications and solidifying its role as a valuable tool in chemical research.

Properties

Molecular Formula

C10H12N2O8S

Molecular Weight

320.28 g/mol

IUPAC Name

6-hydroxy-1H-pyridin-2-one;sulfuric acid

InChI

InChI=1S/2C5H5NO2.H2O4S/c2*7-4-2-1-3-5(8)6-4;1-5(2,3)4/h2*1-3H,(H2,6,7,8);(H2,1,2,3,4)

InChI Key

ULCBHWCYXADOPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)O.C1=CC(=O)NC(=C1)O.OS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 2,6 Dihydroxypyridine and Its Hemisulfate

Conventional Chemical Synthesis Routes for 2,6-Dihydroxypyridine (B1200036)

The preparation of 2,6-dihydroxypyridine can be achieved through several well-documented chemical pathways, each starting from different pyridine (B92270) precursors.

Hydroxylation Reactions of Pyridine Precursors

The introduction of hydroxyl groups onto a pyridine ring is a key strategy for synthesizing 2,6-dihydroxypyridine. While direct chemical hydroxylation can be challenging, biocatalytic routes have been identified. Notably, 2,6-dihydroxypyridine is a known intermediate in the metabolic degradation of nicotine (B1678760) by the aerobic bacterium Arthrobacter nicotinovorans. wikipedia.org In this pathway, enzymatic processes facilitate the hydroxylation of nicotine-derived intermediates to produce 2,6-dihydroxypyridine. wikipedia.org

Furthermore, microbial hydroxylation serves as a general mechanism for pyridine ring metabolism. For instance, Alcaligenes faecalis can perform regiospecific hydroxylation of pyridine-2-carboxylic acid. rsc.org Analogous enzymatic systems, such as 4-hydroxypyridine-3-hydroxylase found in Agrobacterium sp., act as mixed-function mono-oxygenases, requiring cofactors like NADH and FAD to hydroxylate the pyridine ring. nih.gov These biological systems provide a model for the specific enzymatic hydroxylation that can lead to dihydroxy-substituted pyridines.

Synthesis via Dichloropyridine Intermediates and Subsequent Transformations

A robust and widely cited method for synthesizing 2,6-dihydroxypyridine involves the use of 2,6-dichloropyridine (B45657) as a key intermediate. wikipedia.org This multi-step synthesis begins with the chlorination of pyridine to produce 2,6-dichloropyridine. wikipedia.org The dichlorinated intermediate is then converted to 2,6-dihydroxypyridine through a nucleophilic substitution and subsequent deprotection.

The process typically involves two main steps:

Nucleophilic Substitution: 2,6-dichloropyridine is reacted with a strong base, such as potassium tert-butoxide, in a suitable solvent like mesitylene. This reaction displaces the chloro groups to form a more easily hydrolyzed intermediate, 2,6-di-tert-butoxypyridine.

Acidic Hydrolysis: The resulting di-tert-butoxy intermediate is then treated with an acid, for example, formic acid, to cleave the tert-butoxy (B1229062) groups and yield the final 2,6-dihydroxypyridine product, which exists predominantly as the 6-hydroxy-2(1H)-pyridone tautomer.

StepReagents & ConditionsPurpose
1 2,6-dichloropyridine, Potassium tert-butoxide, MesityleneNucleophilic substitution of chloride ions.
2 2,6-di-tert-butoxypyridine, Formic AcidHydrolysis of the ether groups to hydroxyl groups.

Table 1: Summary of the synthesis of 2,6-dihydroxypyridine from 2,6-dichloropyridine.

Derivatization from Nicotinic Acid Derivatives

2,6-Dihydroxypyridine is recognized as a key metabolite in the bacterial degradation of nicotinic acid (also known as niacin or vitamin B3). digitellinc.comhmdb.canih.gov In organisms like Bacillus niacini, nicotinic acid is metabolized through a pathway where 2,6-dihydroxypyridine is a potential intermediate. digitellinc.com Consequently, the chemical synthesis of 2,6-dihydroxypyridine is often a necessary prerequisite for studying and confirming these biological degradation pathways. digitellinc.com The compound's role as a derivative in these metabolic chains establishes a firm biochemical link between nicotinic acid and 2,6-dihydroxypyridine, making its synthesis relevant for research in microbiology and biochemistry. nih.govresearchgate.net

Hemisulfate Salt Formation and Crystallization Techniques

Once 2,6-dihydroxypyridine is synthesized, it can be converted into various salt forms, such as the hemisulfate, to aid in purification, handling, or specific applications.

Controlled Synthesis of 2,6-Dihydroxypyridine Hemisulfate

The formation of 2,6-dihydroxypyridine hemisulfate (C₅H₇NO₆S) involves a straightforward acid-base reaction. sigmaaldrich.com The synthesis is achieved by reacting 2,6-dihydroxypyridine with sulfuric acid. To obtain the hemisulfate salt, a precise stoichiometric ratio is required: two molecules of 2,6-dihydroxypyridine react with one molecule of sulfuric acid.

The general procedure involves dissolving the parent 2,6-dihydroxypyridine compound in a suitable solvent, followed by the controlled addition of a sulfuric acid solution. The desired hemisulfate salt then precipitates from the solution, often upon cooling or solvent evaporation, and can be isolated by filtration.

Factors Influencing Crystal Growth and Morphology of the Hemisulfate

The quality, size, and shape of the 2,6-dihydroxypyridine hemisulfate crystals are governed by several key parameters during the crystallization process. iitk.ac.in Controlling these factors is essential for obtaining a product with consistent and desirable physical properties.

Key influencing factors include:

Supersaturation: The concentration of the solute beyond its saturation point is the primary driving force for crystallization. A high degree of supersaturation tends to promote rapid nucleation, leading to a larger number of smaller crystals, whereas lower supersaturation favors the growth of larger, more well-defined crystals. researchgate.nettutorchase.com

Temperature and Cooling Rate: Temperature affects the solubility of the salt. A controlled, slow cooling profile allows for gradual crystal growth and can lead to more uniform and larger crystals. iitk.ac.intutorchase.com Rapid cooling often results in the rapid precipitation of fine, less-ordered particles.

pH of the Solution: The pH of the crystallization medium can influence the ionic state of the 2,6-dihydroxypyridine molecule and the sulfate (B86663) species. Adjusting the pH can alter the interactions between solute molecules and the crystal lattice, thereby affecting crystal habit and purity. nih.gov

Solvent System: The choice of solvent is critical as it determines the solubility of the salt and can influence crystal morphology through solvent-solute interactions at the growing crystal faces.

Impurities: The presence of impurities can inhibit crystal growth or alter the crystal habit by adsorbing onto the crystal surfaces, potentially leading to smaller or irregularly shaped crystals. iitk.ac.intutorchase.commdpi.com

Agitation: Stirring the solution helps to maintain a uniform temperature and concentration, which can promote the growth of more homogenous crystals. researchgate.net

By carefully managing these variables, the crystallization of 2,6-dihydroxypyridine hemisulfate can be optimized to yield a product with consistent purity and physical characteristics.

Biologically Inspired and Green Chemistry Approaches in Synthesis

The pursuit of environmentally benign and efficient chemical manufacturing has led to the exploration of biologically inspired and green chemistry-based methods for synthesizing valuable compounds. These approaches offer significant advantages over traditional synthetic routes by operating under milder conditions, utilizing renewable feedstocks, and minimizing hazardous waste. The synthesis of 2,6-dihydroxypyridine, a key heterocyclic intermediate, has been a subject of interest in this domain, primarily through microbial and enzymatic processes.

The natural world provides elegant examples of 2,6-dihydroxypyridine synthesis through the microbial degradation of nicotine. Certain aerobic bacteria have evolved sophisticated pathways to utilize nicotine as a carbon and nitrogen source, with 2,6-dihydroxypyridine (2,6-DHP) appearing as a crucial intermediate. wikipedia.org

One of the most well-documented organisms in this context is the soil bacterium Arthrobacter nicotinovorans. This microbe degrades L-nicotine through a pathway where 2,6-DHP is a key metabolic product. wikipedia.org Similarly, Arthrobacter oxydans has been shown to be highly active in the oxidation of 2,6-DHP. wikipedia.orgsemanticscholar.org The enzymatic machinery responsible for these transformations has been a focus of research. For instance, 2,6-dihydroxypyridine hydroxylase, a dimeric flavoprotein containing FAD (flavin adenine (B156593) dinucleotide), is an NADH-dependent enzyme that specifically acts on 2,6-DHP as its substrate. wikipedia.org This enzyme catalyzes the hydroxylation of 2,6-DHP to form 2,3,6-trihydroxypyridine (B1195510). wikipedia.org

The exploration of these natural pathways has inspired the development of whole-cell biocatalytic systems for producing pyridine derivatives. rsc.org Researchers have engineered recombinant microorganisms, such as Escherichia coli, to express specific enzymes like xylene monooxygenase from Pseudomonas putida. ethz.chgoogle.com This enzyme can catalyze the oxidation of methyl groups on pyridine rings, demonstrating the potential for targeted synthesis of hydroxylated pyridines. ethz.ch While directly applied to the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, this approach showcases the power of using engineered whole-cell catalysts for complex oxidations, a strategy applicable to 2,6-DHP production. rsc.orgethz.ch

Enzyme immobilization is another strategy to enhance the efficiency and reusability of biocatalysts. For example, nicotine hydroxylase from Pseudomonas sp. has been successfully immobilized to produce 2,5-dihydroxypyridine (B106003), a structural isomer of 2,6-DHP. mdpi.com This technique improves the stability of the enzyme over various pH and temperature ranges and allows for its repeated use, making the process more economically viable. mdpi.com The degradation pathways of other pyridine derivatives, such as 2-hydroxypyridine (B17775) by Burkholderia sp., also involve monooxygenases that produce dihydroxypyridine intermediates, further expanding the toolbox of potential enzymes for targeted synthesis. nih.gov

Table 1: Microbial and Enzymatic Systems in the Synthesis and Transformation of Dihydroxypyridines
Organism/Enzyme SystemSubstrateProductKey FeaturesReference
Arthrobacter nicotinovoransL-Nicotine2,6-DihydroxypyridineNatural microbial degradation pathway intermediate. wikipedia.org
2,6-Dihydroxypyridine Hydroxylase (from A. nicotinovorans)2,6-Dihydroxypyridine2,3,6-TrihydroxypyridineNADH-dependent FAD flavoprotein; specific for 2,6-DHP. wikipedia.org
Arthrobacter oxydans2,6-Dihydroxypyridine2,3,6-TrihydroxypyridineActive in the oxidation of 2,6-DHP. wikipedia.orgsemanticscholar.org
Recombinant E. coli expressing Xylene Monooxygenase2,6-Lutidine2,6-Bis(hydroxymethyl)pyridineDemonstrates whole-cell biocatalysis for pyridine ring hydroxylation. rsc.orgethz.chgoogle.com
Immobilized Nicotine Hydroxylase (from Pseudomonas sp.)6-hydroxy-3-succinoylpyridine2,5-DihydroxypyridineImmobilization enhances enzyme stability and reusability. mdpi.com
Burkholderia sp. MAK12-Hydroxypyridine2,5-DihydroxypyridineInvolves a 2-hydroxypyridine 5-monooxygenase. nih.gov

Sustainable synthetic strategies are guided by the principles of green chemistry, which advocate for the design of chemical processes that minimize environmental impact. mdpi.com Key principles include the use of renewable feedstocks, avoidance of hazardous reagents, and maximization of atom economy. primescholars.comnih.gov Biocatalytic routes for producing compounds like 2,6-dihydroxypyridine align closely with these principles.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.org Traditional multi-step organic syntheses often suffer from poor atom economy, as they can involve protecting groups and require stoichiometric reagents that are not incorporated into the product, generating significant waste. nih.gov For instance, classical oxidation and reduction reactions frequently use reagents with high molecular weights to add or remove just a few hydrogen atoms, leading to a very low atom economy. nih.gov

In contrast, biocatalytic processes, such as the microbial conversion of nicotine to 2,6-DHP, offer a more sustainable alternative. These reactions occur in aqueous solutions at ambient temperatures and atmospheric pressure, eliminating the need for harsh solvents and extreme energy inputs. ethz.ch The use of whole cells or isolated enzymes as catalysts avoids the molar excess of strong oxidizing or reducing agents common in conventional chemistry. ethz.ch For example, the synthesis of 2,6-bis(hydroxymethyl)pyridine via a traditional chemical route involves oxidation with potassium permanganate (B83412) and reduction with sodium borohydride/iodine, which presents an environmental burden and results in unsatisfactory yields. ethz.ch The biocatalytic alternative is inherently cleaner and more efficient. rsc.orgethz.ch

The advantages of these green approaches can be summarized as follows:

Milder Reaction Conditions: Enzymatic reactions proceed at or near ambient temperature and pressure, reducing energy consumption. primescholars.com

Aqueous Solvents: Biocatalysis typically uses water as a solvent, which is non-toxic, non-flammable, and readily available. mdpi.com

High Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, which minimizes the formation of by-products and simplifies purification processes. ethz.ch

Improved Atom Economy: By using catalysts instead of stoichiometric reagents and often involving addition or rearrangement reactions, biocatalytic routes can achieve a higher atom economy. mdpi.comrsc.org

Renewable Feedstocks: Biocatalysis can be designed to utilize renewable starting materials, such as biomass-derived substrates. primescholars.com

While a specific, quantitative atom economy calculation for the industrial synthesis of 2,6-dihydroxypyridine via a biocatalytic versus a traditional route is not detailed in the provided sources, the principles of green chemistry strongly suggest the superiority of the biological approach. The comparison highlights a shift from resource-intensive chemical processes to more elegant and sustainable biological solutions.

Table 2: Comparison of Synthetic Strategies
ParameterTraditional Chemical SynthesisBiocatalytic/Green Chemistry Approach
Reagents Often requires stoichiometric, hazardous oxidizing/reducing agents (e.g., KMnO4, NaBH4). ethz.chUses catalytic amounts of enzymes or whole cells. ethz.chrsc.org
Solvents Frequently uses non-aqueous, volatile organic solvents. ethz.chPrimarily uses water as a solvent. mdpi.com
Conditions May require high temperatures and pressures.Typically operates at ambient temperature and pressure. ethz.chprimescholars.com
Atom Economy Often low due to the use of stoichiometric reagents and protecting groups. nih.govPotentially high, as more reactant atoms are incorporated into the product. mdpi.comrsc.org
Waste Generation Can produce significant amounts of hazardous waste. ethz.chmdpi.comMinimizes waste; by-products (e.g., biomass) are often biodegradable. ethz.ch
Feedstocks Often derived from depleting petrochemical sources.Can utilize renewable feedstocks. primescholars.com

Chemical Reactivity and Transformation Studies of 2,6 Dihydroxypyridine Hemisulfate

Hydroxylation Reactions and Subsequent Metabolite Formation

Hydroxylation is a key transformation of 2,6-dihydroxypyridine (B1200036), leading to the formation of more complex pyridine (B92270) derivatives. This process can be achieved through both enzymatic and chemical means.

Enzymatic and Chemical Hydroxylation to Trihydroxypyridine Derivatives

The enzymatic hydroxylation of 2,6-dihydroxypyridine is a critical step in the nicotine (B1678760) degradation pathway in various microorganisms. wikipedia.org In the aerobic bacterium Arthrobacter nicotinovorans, 2,6-dihydroxypyridine is an intermediate that is further metabolized. wikipedia.org The enzyme responsible for the next step is 2,6-dihydroxypyridine 3-hydroxylase, a dimeric flavoprotein dependent on FAD (flavin adenine (B156593) dinucleotide). wikipedia.orgnih.gov

This enzyme catalyzes the NADH-dependent hydroxylation of 2,6-dihydroxypyridine to produce 2,3,6-trihydroxypyridine (B1195510). wikipedia.orgyeastrc.org The reaction requires one molecule of O2 and one molecule of NADH for the conversion. yeastrc.orgnih.gov The enzyme exhibits high specificity for 2,6-dihydroxypyridine and is inhibited by compounds such as 2,6-dimethoxypyridine (B38085) and 2,3-dihydroxypyridine. wikipedia.org The product, 2,3,6-trihydroxypyridine, has been identified based on stoichiometric analysis and its ultraviolet spectrum. wikipedia.org

Similarly, Arthrobacter oxydans has also been shown to be active in the oxidation of 2,6-dihydroxypyridine, converting it to 2,3,6-trihydroxypyridine. wikipedia.org This reaction is catalyzed by a monooxygenase, which transfers one oxygen atom from O2 to the substrate, while the other is reduced to water. wikipedia.org

Chemical methods can also be employed to achieve hydroxylation. For instance, treatment of 2,6-dihydroxypyridine with dry chlorine in glacial acetic acid results in the formation of a trichloro derivative, demonstrating the reactivity of the pyridine ring towards electrophilic substitution. publish.csiro.au

Identification of Intermediates in Reaction Pathways

The pathway for the degradation of nicotine by Arthrobacter nicotinovorans involves the formation of 2,6-dihydroxypyridine as a key intermediate. wikipedia.org Structural and mechanistic studies of 2,6-dihydroxypyridine 3-hydroxylase have provided insights into the reaction pathway. The enzyme is a dimer and binds one molecule of FAD. wikipedia.orgnih.gov The reaction is proposed to proceed via the reduction of FAD by NADH, followed by the binding of molecular oxygen to form a hydroperoxy-flavin intermediate. nih.gov This electrophilic species then hydroxylates the substrate. nih.gov The active site geometry suggests that the substrate is activated by two buried histidine residues. nih.gov

Derivatization and Functionalization Strategies

The functional groups of 2,6-dihydroxypyridine allow for a variety of derivatization and functionalization reactions, leading to the synthesis of novel analogues with potential applications in various fields.

Synthesis of Substituted 2,6-Dihydroxypyridine Analogues

Various synthetic methods have been developed to produce substituted 2,6-dihydroxypyridine analogues. A modified Guareschi-Thorpe cyclization using DBU as a base provides an efficient route to substituted pyridones from β-keto esters and 2-cyanoacetamide (B1669375) in good to excellent yields. researchgate.net This method is suitable for a range of substituted β-ketoesters and 1,3-diketones. researchgate.net

Another approach involves the Suzuki cross-coupling reaction to synthesize 2,6-disubstituted imidazo[4,5-b]pyridines. mdpi.com This method allows for the introduction of various substituents at the para position of a phenyl ring attached to the heterocyclic core. mdpi.com The synthesis of 2,6-di(thiazol-2-yl)pyridine derivatives has also been reported through a one-pot condensation of 2-acetylthiazole (B1664039) with an appropriate aldehyde, followed by ring closure with ammonia (B1221849). researchgate.net

Furthermore, a route to highly substituted pyridines has been developed starting from readily available enones, which are converted to 1,5-dicarbonyls and then cyclized with hydroxylamine (B1172632) hydrochloride. nih.gov These synthetic strategies provide access to a diverse range of substituted pyridine derivatives. nih.govnih.gov

Investigation of Chemical Modification Potentials for Advanced Applications

The chemical modification of 2,6-dihydroxypyridine and its derivatives is being explored for various advanced applications. For example, 2,6-dihydroxypyridine has been investigated as a coupling agent in oxidation hair dyeing methods, where it intensifies and prolongs the color when used with 2,4,5,6-tetraaminopyrimidine (B94255) as a primary intermediate. wikipedia.org

The synthesis of hexadentate chelators for hard metal(III) ions has been achieved through the reactivity of a bifunctionalized 3,2-hydroxypyridinone dithiazolide with primary amines. nih.gov These chelators have potential applications in molecular imaging. nih.gov The diverse reactivity of the pyridine scaffold allows for the development of new materials and biologically active compounds. researchgate.net

Tautomerism and Equilibrium Research of 2,6-Dihydroxypyridine

2,6-Dihydroxypyridine can exist in several tautomeric forms, and the equilibrium between these forms is a subject of ongoing research due to its influence on the compound's properties and reactivity. publish.csiro.au

In principle, 2,6-dihydroxypyridine can exist in five different tautomeric forms. publish.csiro.au The distribution of these tautomers is highly dependent on the solvent. wikipedia.org Spectroscopic studies, including ultraviolet, infrared, and proton magnetic resonance, have been employed to investigate this tautomeric equilibrium. publish.csiro.au

Research indicates that the 6-hydroxy-pyridin-2(1H)-one tautomer (II) is the most prevalent form in solvents like ethanol, water, and DMSO. wikipedia.orgpublish.csiro.au In contrast, the glutaconimide form is favored in dioxane. publish.csiro.au The pyridinediol form is generally present in very small amounts in most solvents. publish.csiro.au The position of the tautomeric equilibrium is also influenced by temperature, with an increase in temperature favoring the pyridone form. semanticscholar.org

The study of tautomerism is significant as different tautomers can exhibit distinct molecular fingerprints, hydrophobicities, and electrostatic properties, which can impact their biological activity and chemical behavior. wuxibiology.com For instance, the equilibrium between the hydroxypyridine and pyridone forms is crucial in understanding the behavior of more complex systems like nucleic acid bases. semanticscholar.org

Spectroscopic and Computational Analysis of Tautomeric Forms

The potential for 2,6-dihydroxypyridine to exist in multiple tautomeric forms is a key aspect of its chemistry. In principle, five tautomers can be considered for 2,6-dihydroxypyridine. wikipedia.org Spectroscopic techniques, in conjunction with computational modeling, provide a powerful approach to understanding the distribution and properties of these tautomers.

While specific computational studies on 2,6-dihydroxypyridine are not extensively available in the reviewed literature, the principles can be inferred from detailed theoretical investigations of the closely related 2-hydroxypyridine (B17775). nih.gov For 2-hydroxypyridine, computational methods like Density Functional Theory (DFT) and coupled-cluster methods (CCSD) have been employed to investigate the thermodynamics and kinetics of tautomerization. nih.gov These studies often involve optimizing the geometries of the different tautomeric forms, calculating their relative energies, and mapping the potential energy surface for the interconversion pathways. nih.gov The choice of the functional and basis set in DFT calculations can significantly impact the predicted relative stabilities of the tautomers. nih.gov For instance, in the case of 2-hydroxypyridine, different functionals have been shown to favor either the hydroxy or the pyridone form, highlighting the sensitivity of these calculations. nih.gov

Spectroscopic analysis of 2,6-dihydroxypyridine and its derivatives has provided experimental evidence for the predominance of certain tautomers. In the solid state, X-ray crystallography of a formic acid salt of 2,6-dihydroxypyridine has shown that the molecule crystallizes in the keto tautomer form, specifically as 6-hydroxy-1,2-dihydropyridin-2-one. iucr.org This is consistent with IR spectroscopic data which also suggest the pyridone tautomer. iucr.org

The various potential tautomers of 2,6-dihydroxypyridine are illustrated in the table below. The pyridone-like forms are generally found to be more stable, particularly in polar environments.

Potential Tautomeric Forms of 2,6-Dihydroxypyridine
Tautomer NameStructure
6-Hydroxypyridin-2(1H)-oneTautomer I
Pyridine-2,6-diolTautomer II
6-Hydroxy-2,3-dihydropyridin-2-oneTautomer III
6-Hydroxy-2,5-dihydropyridin-2-oneTautomer IV
Glutaconimide formTautomer V

Influence of Solvent Environment on Tautomeric Distribution

The equilibrium between the different tautomers of 2,6-dihydroxypyridine is highly sensitive to the solvent environment. Spectroscopic studies, particularly UV-Vis spectroscopy, have been instrumental in determining the relative abundance of the tautomeric forms in various solvents.

Studies have shown that the hydroxypyridone form of 2,6-dihydroxypyridine is the predominant tautomer in a range of solvents, including water, ethanol, and dimethyl sulfoxide (B87167) (DMSO). wikipedia.org The polarity of the solvent plays a crucial role; more polar solvents tend to favor the more polar pyridone tautomer. This is a common observation in the study of hydroxypyridine tautomerism, where the pyridone form, with its greater dipole moment, is better stabilized by polar solvent molecules. wuxibiology.com

The following table summarizes the observed predominant tautomeric forms of 2,6-dihydroxypyridine in different solvent environments based on spectroscopic evidence.

Predominant Tautomer of 2,6-Dihydroxypyridine in Various Solvents
SolventPredominant Tautomer
EthanolHydroxypyridone (Tautomer I)
WaterHydroxypyridone (Tautomer I)
Dimethyl Sulfoxide (DMSO)Hydroxypyridone (Tautomer I)

The presence of the hemisulfate counter-ion in the solid state suggests that in solution, particularly in polar protic solvents, the compound will be solvated and the tautomeric equilibrium will be influenced by the ionic nature of the solution. The sulfate (B86663) group itself is a highly polar and hydrogen-bonding species, which would further contribute to the stabilization of the more polar tautomeric forms in solution.

Coordination Chemistry of 2,6 Dihydroxypyridine Hemisulfate

Ligand Properties and Metal Complexation Phenomena

The coordination behavior of 2,6-dihydroxypyridine (B1200036) is intrinsically linked to its structural nature. The molecule can exist in several tautomeric forms, with the 6-hydroxy-2(1H)-pyridone form being particularly significant in solution. mdpi.com This tautomer provides a bidentate chelating site through the exocyclic keto and hydroxy groups, which are positioned ortho to each other. This arrangement is highly effective for forming stable complexes, particularly with hard metal ions. mdpi.com The "hemisulfate" designation indicates that the ligand is provided as a salt, where the pyridine (B92270) moiety is protonated. For complexation to occur, deprotonation is typically required to make the donor atoms available for binding to a metal center.

The 2,6-dihydroxypyridine ligand, in its deprotonated form (6-hydroxy-2-pyridinonate), acts as a bidentate chelator. It utilizes the oxygen atom of the hydroxyl group and the oxygen atom of the adjacent carbonyl group to form a stable five-membered chelate ring with a metal ion. This O,O-donor set makes it particularly suitable for coordinating with hard Lewis acidic metal ions. mdpi.com The formation of such complexes is often pH-dependent, as the hydroxyl group must be deprotonated to become a coordinating anion. The stability of the resulting metal complexes is enhanced by the chelate effect, where the formation of the ring structure is entropically favored over coordination with monodentate ligands.

The synthesis of metal complexes with the 2,6-dihydroxypyridine ligand generally involves the reaction of a suitable metal salt with the ligand in a solvent. The choice of solvent is crucial and can influence the tautomeric form of the ligand and the final structure of the complex. mdpi.com A common synthetic approach involves dissolving the metal salt, such as a metal chloride or nitrate, in an aqueous or alcoholic solution and adding it to a solution of 2,6-dihydroxypyridine hemisulfate. A base is often added to facilitate the deprotonation of the ligand, enabling coordination. The reaction mixture may be heated under reflux to promote the formation of the complex, which can then be isolated as a precipitate upon cooling or solvent evaporation. For example, the general synthesis of transition metal complexes can be achieved by mixing an aqueous solution of a metal salt with a warmed ethanolic solution of the ligand, followed by refluxing to encourage precipitation.

Structural Elucidation of Coordination Compounds

Despite the interest in hydroxypyridinone-based chelators, detailed single-crystal X-ray diffraction studies specifically for metal complexes of 2,6-dihydroxypyridine are not widely available in the published literature. However, studies on closely related ligands, such as 6-hydroxypicolinic acid (which features one carboxylate and one hydroxyl group), provide valuable insights. For instance, a copper(II) complex with 6-hydroxypicolinic acid, [Cu(6-OHpic)₂(3-pic)₂], was found to have a tetragonally compressed octahedral coordination environment. rsc.org In this structure, the copper(II) ion is coordinated by two N,O-bidentate 6-hydroxypicolinate ligands and two 3-picoline molecules in trans positions. rsc.org It is reasonable to hypothesize that a bis(6-hydroxy-2-pyridinonato)metal complex would exhibit a similar octahedral or perhaps a square planar geometry, depending on the metal ion and the presence of any other co-ligands.

Table 1: Crystallographic Data for a Related Copper(II) Complex This table presents data for [Cu(6-OHpic)₂(3-pic)₂], a complex with a ligand structurally similar to 2,6-dihydroxypyridinonate, to illustrate typical structural parameters.

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)16.591(2)
b (Å)7.777(1)
c (Å)16.784(2)
β (°)92.43(1)
Coordination GeometryTetragonally Compressed Octahedral
Cu-O Bond Length (Å)1.956(1)
Cu-N (picolinate) Bond Length (Å)2.012(1)
Cu-N (picoline) Bond Length (Å)2.502(1)
Data sourced from a study on a copper(II) complex with 6-hydroxypicolinic acid and 3-picoline. rsc.org

Supramolecular interactions play a critical role in defining the final crystal structure and properties of coordination compounds. These non-covalent forces, including hydrogen bonding and π-π stacking, dictate how individual complex molecules pack together in the crystal lattice. In complexes containing hydroxyl groups and aromatic rings, such as those with 2,6-dihydroxypyridine, these interactions are expected to be prominent.

Functional Roles in Catalysis and Material Design

While the fundamental coordination chemistry of 2,6-dihydroxypyridine is of academic interest, the potential applications of its metal complexes in catalysis and material design remain a developing area of research. The specific catalytic or material science applications for complexes derived directly from 2,6-dihydroxypyridine are not extensively documented in current literature. However, the broader class of pyridone and hydroxypyridinone complexes has shown promise. For instance, palladium complexes have been used for the catalytic functionalization of 4-hydroxy-2-pyridones, youtube.com and pyridone-borane complexes have been investigated for hydrogenation catalysis. These examples suggest that metal complexes of 2,6-dihydroxypyridine could potentially exhibit catalytic activity, perhaps in oxidation or C-H activation reactions, by leveraging the electronic properties of the ligand and the redox capabilities of the coordinated metal ion. In material design, ligands containing multiple binding sites are often used to construct metal-organic frameworks (MOFs), and the bidentate nature of 2,6-dihydroxypyridine could make it a suitable building block for such extended structures.

Development of Coordination Polymers and Metal-Organic Frameworks Incorporating 2,6-Dihydroxypyridine

There are no published studies detailing the use of 2,6-dihydroxypyridine or its hemisulfate salt as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs). Research in the design and synthesis of CPs and MOFs often utilizes pyridine-based ligands with carboxylic acid functional groups, such as pyridine-2,6-dicarboxylic acid, due to their versatile coordination modes. researchgate.netnih.govresearchgate.net These studies have yielded a variety of structures with interesting properties. However, analogous research employing the hydroxyl functionalities of 2,6-dihydroxypyridine has not been reported. The potential of 2,6-dihydroxypyridine to act as a bridging ligand in the formation of extended network structures is yet to be investigated.

Investigation of Catalytic Activities of 2,6-Dihydroxypyridine Metal Complexes

There is no scientific literature available that investigates the catalytic activities of metal complexes formed with 2,6-dihydroxypyridine or its hemisulfate salt. The catalytic potential of metal complexes is highly dependent on the nature of the ligand. While various pyridine-containing ligands have been successfully employed in catalysis, the specific electronic and steric properties that 2,6-dihydroxypyridine would impart to a metal center have not been explored. nih.govnih.gov Consequently, there are no research findings or data tables related to the catalytic performance of any such complexes.

Environmental Biotransformation and Biodegradation Research

Microbial Degradation Pathways of Nicotine (B1678760)

Nicotine, a major alkaloid in tobacco, can be utilized by various microorganisms as a sole source of carbon, nitrogen, and energy. wikipedia.org The microbial degradation of nicotine proceeds through several pathways, with the pyridine (B92270) pathway, particularly in Gram-positive bacteria like Arthrobacter species, being of significant interest. wikipedia.orgconicet.gov.ar

Elucidation of 2,6-Dihydroxypyridine (B1200036) as a Key Metabolic Intermediate

In the pyridine pathway of nicotine degradation by bacteria such as Arthrobacter nicotinovorans and Nocardioides sp. JS614, 2,6-dihydroxypyridine is a well-established key metabolic intermediate. wikipedia.orgresearchgate.net The degradation process is initiated by the hydroxylation of the pyridine ring of nicotine to form 6-hydroxynicotine. wikipedia.org This is followed by a series of enzymatic reactions that ultimately lead to the formation of 2,6-dihydroxypyridine. navy.mil The pathway involves the cleavage of the side chain of an intermediate, 2,6-dihydroxy-pseudooxynicotine, by a hydrolase to yield 2,6-dihydroxypyridine and γ-N-methylaminobutyrate (MGABA). navy.mil The identification of 2,6-dihydroxypyridine in the metabolic cascade underscores its central role in the breakdown of the pyridine ring of nicotine.

The role of 2,6-dihydroxypyridine as an intermediate is not limited to a single species. Various nicotine-degrading bacteria, including different strains of Arthrobacter and Pseudomonas, have been shown to produce this compound during nicotine metabolism. wikipedia.orgasm.org

Characterization of Enzymatic Systems Responsible for Pyridine Ring Cleavage

The further degradation of 2,6-dihydroxypyridine involves the enzymatic cleavage of its pyridine ring, a critical step in the complete mineralization of nicotine. A key enzyme in this process is 2,6-dihydroxypyridine 3-hydroxylase (also referred to as 2,6-dihydroxypyridine oxidase). navy.milyeastrc.org This enzyme catalyzes the hydroxylation of 2,6-dihydroxypyridine to form 2,3,6-trihydroxypyridine (B1195510) . wikipedia.orgnavy.mil

Research on Arthrobacter nicotinovorans has provided significant insights into this enzymatic system. The 2,6-dihydroxypyridine 3-hydroxylase from this bacterium is a dimeric flavoprotein containing one FAD molecule per subunit. researchgate.net The reaction is dependent on NADH and is highly specific for 2,6-dihydroxypyridine as a substrate. researchgate.net The product, 2,3,6-trihydroxypyridine, is unstable and can undergo spontaneous oxidation and dimerization in the presence of oxygen, often resulting in the formation of a characteristic blue pigment known as nicotine blue. wikipedia.orgepa.gov

The table below summarizes the key enzymes involved in the formation and initial degradation of 2,6-dihydroxypyridine during nicotine metabolism.

EnzymeOrganism(s)SubstrateProduct(s)Cofactor(s)
2,6-Dihydroxy-pseudooxynicotine hydrolaseArthrobacter species2,6-Dihydroxy-pseudooxynicotine2,6-Dihydroxypyridine, γ-N-methylaminobutyrate-
2,6-Dihydroxypyridine 3-hydroxylaseArthrobacter nicotinovorans2,6-Dihydroxypyridine2,3,6-TrihydroxypyridineNADH, FAD

Bioremediation Applications and Environmental Fate Studies

The microbial degradation pathways involving 2,6-dihydroxypyridine have significant implications for the bioremediation of contaminated environments. This intermediate is not only involved in the breakdown of natural alkaloids like nicotine but also in the degradation of synthetic pollutants.

Role in the Degradation of Organophosphate Pesticides (e.g., Chlorpyrifos)

Recent research has highlighted the unexpected role of 2,6-dihydroxypyridine in the biodegradation of the organophosphate pesticide chlorpyrifos (B1668852). A study on Arthrobacter sp. HM01, a bacterium isolated from pesticide-contaminated soil, revealed that it can efficiently degrade chlorpyrifos. nih.gov During this degradation process, 2,6-dihydroxypyridine was identified as a novel intermediate. nih.gov This finding is significant as it suggests a convergent metabolic pathway where the degradation of a synthetic pesticide leads to an intermediate commonly associated with the breakdown of a natural alkaloid. The Arthrobacter sp. HM01 strain demonstrated a high tolerance to chlorpyrifos and was able to utilize it as a source of carbon. nih.gov The degradation was found to be mediated by an organophosphate hydrolase (opdH) gene. nih.gov

The discovery of this shared intermediate opens up new possibilities for the bioremediation of sites co-contaminated with nicotine and chlorpyrifos, as microorganisms capable of degrading one may have the potential to break down the other.

Environmental Persistence and Transformation Mechanisms in Aquatic and Soil Systems

The environmental persistence and transformation of 2,6-dihydroxypyridine are influenced by both biotic and abiotic factors. As a dihydroxypyridine, it is generally more susceptible to degradation than unsubstituted pyridine. tandfonline.com

In soil and aquatic environments, the primary transformation mechanism is microbial degradation. Bacteria, particularly from the genus Arthrobacter, are known to readily degrade hydroxypyridines. tandfonline.com The degradation process typically involves further hydroxylation and subsequent ring cleavage, as discussed in section 5.1.2. The rate of biodegradation can be influenced by various environmental factors such as pH, temperature, and the presence of other carbon and nitrogen sources.

Abiotic transformation processes such as photodegradation can also play a role in the fate of 2,6-dihydroxypyridine in aquatic systems. Hydroxylated pyridines are known to be susceptible to sensitized photooxidation. conicet.gov.ar While specific data on the photodegradation rates of 2,6-dihydroxypyridine are not extensively detailed, studies on similar compounds suggest that this pathway could contribute to its removal from sunlit surface waters.

Intermediary Metabolism of Pyridine Derivatives in Microorganisms

2,6-Dihydroxypyridine serves as a central intermediate in the broader microbial metabolism of various pyridine derivatives. smolecule.commdpi.com The metabolic pathways for different pyridine compounds often converge at a few key hydroxylated intermediates, including 2,5-dihydroxypyridine (B106003) and 2,6-dihydroxypyridine. nih.gov

For instance, the degradation of different nicotine isomers and related alkaloids by various bacterial strains can lead to the formation of 2,6-dihydroxypyridine. wikipedia.org This compound then enters a common downstream pathway involving ring cleavage and subsequent metabolism of the resulting aliphatic acids, which can then be funneled into central metabolic cycles like the Krebs cycle. epa.gov

The study of the enzymes involved in the transformation of 2,6-dihydroxypyridine and other dihydroxypyridines provides valuable insights into the evolutionary strategies that microorganisms have developed to utilize these nitrogen heterocyclic compounds as growth substrates. yeastrc.orgsmolecule.com The characterization of these enzymatic systems not only enhances our fundamental understanding of microbial metabolism but also provides a toolbox of biocatalysts that could be harnessed for various biotechnological applications, including bioremediation and the synthesis of valuable chemicals.

Advanced Spectroscopic and Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

HPLC and LC-MS/MS are indispensable tools for the analysis of 2,6-dihydroxypyridine (B1200036) and its derivatives, offering high resolution, sensitivity, and specificity.

The development of robust analytical methods is fundamental for the accurate detection and quantification of dihydroxypyrimidine compounds. Method validation typically involves assessing parameters such as linearity, precision, accuracy, specificity, and sensitivity to ensure reliable results. koreascience.kr For instance, analytical methods for related pyridine (B92270) derivatives have been developed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), which is a common choice for separating polar and non-polar compounds. researchgate.net

In LC-MS methods, detection can be performed qualitatively and quantitatively. For example, a method developed for detecting impurities in pemetrexed (B1662193) acid, which includes dihydroxypyrimidine structures, utilized an Acclaim RSLC 120C 18 chromatography column with a mobile phase of 0.1% aqueous acetic acid-acetonitrile. google.com Experimental LC-MS/MS data for the parent compound, 2,6-dihydroxypyridine, shows a precursor ion ([M+H]⁺) with an m/z of 112.03933 when analyzed using an LC-ESI-Orbitrap instrument. nih.gov This high-resolution mass data is critical for unambiguous identification.

The following table summarizes experimental LC-MS/MS data for 2,6-dihydroxypyridine.

ParameterValue
MS Type LC-MS
MS Level MS2
Instrument Type LC-ESI-Orbitrap
Precursor Type [M+H]⁺
Precursor m/z 112.03933
Ionization Mode Positive (ESI)
Collision Energy HCD (NCE 40%)
Top 5 Peaks (m/z) 112.039, 94.029, 66.034, 56.049, 112.04
Data sourced from PubChem CID 69371. nih.gov

Chromatographic techniques are essential for separating 2,6-dihydroxypyridine from impurities and related derivatives, thereby allowing for accurate purity assessment. A patent for analyzing the purity of 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663) details an HPLC method using a C18 column and an ultraviolet detector, with p-aminobenzenesulfonic acid as an internal standard for precise quantification. google.com This internal standard curve method provides accurate and reliable purity results. google.com

LC-MS is also employed to monitor potential chemical transformations, such as the dimerization of 4,6-dihydroxypyrimidine (B14393) derivatives in solution, ensuring that purity assessments are not compromised by degradation or side reactions. acs.orgacs.org The stability of the analyte under the chosen chromatographic conditions is a critical factor for achieving good reproducibility of analysis results. google.com HPLC chromatograms, often using UV detection at specific wavelengths like 295 nm, can visually represent the separation of 2,6-dihydroxypyridine from other components in a mixture. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of 2,6-dihydroxypyridine, providing insights into its atomic connectivity and chemical environment.

The structure of 2,6-dihydroxypyridine has been confirmed by ¹H and ¹³C NMR spectroscopy. iucr.org The ¹H NMR spectrum indicates a non-symmetrical pyridone structure, with the three protons on the aromatic backbone showing distinct chemical shifts. iucr.org Complete and unambiguous assignment of both proton (¹H) and carbon (¹³C) signals is achieved through two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, which reveal correlations between nuclei. nih.govbas.bg For 2,6-dihydroxypyridine, experimental 2D NMR spectra, including HSQC and HMBC, have been recorded in D₂O, providing definitive structural information. np-mrd.org

The following tables present reported NMR data for 2,6-dihydroxypyridine.

¹H NMR Data (300 MHz, DMSO-d₆)

Chemical Shift (ppm) Multiplicity Assignment
11.47 bs 1H, NH
7.68 t 1H
6.91 d 1H
6.60 d 1H

Data sourced from Hicks et al., 2023. iucr.org

¹³C NMR Data (75 MHz, DMSO-d₆)

Chemical Shift (ppm)
163.7
147.0
142.2
114.9
108.5

Data sourced from Hicks et al., 2023. iucr.org

2,6-Dihydroxypyridine can exist in several tautomeric forms, and its conformational state in solution is highly dependent on the solvent. wikipedia.org Structural studies have shown that the 6-hydroxy-2(1H)-pyridinone tautomer (Tautomer II) is the most prevalent form in common solvents such as ethanol, water, and DMSO. wikipedia.org This tautomeric preference is a key aspect of its conformational behavior and influences its chemical reactivity and intermolecular interactions. The ability of the N-H proton to participate in intermolecular or intramolecular proton exchange can also influence the appearance of its NMR spectrum, sometimes resulting in broadened signals. bas.bg

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of 2,6-dihydroxypyridine.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2,6-dihydroxypyridine shows characteristic absorption bands that are consistent with its pyridone tautomer structure. iucr.org These spectra are often recorded using KBr pellets or as a nujol mull. researchgate.net

Selected IR Absorption Bands for 2,6-Dihydroxypyridine

Wavenumber (cm⁻¹) Intensity
1596 m
1333 m
825 w
772 w
706 s

Data sourced from Hicks et al., 2023. iucr.org

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule. The UV spectrum is sensitive to the extent of conjugation and the presence of various functional groups. utoronto.ca For dihydroxypyridine derivatives, UV-Vis spectroscopy is a primary method for studying phenomena like protonation, where changes in the absorption maximum and extinction coefficient are monitored as a function of acidity. acs.orgacs.org For example, the oxidation of 2,6-dihydroxypyridine to 2,3,6-tri-hydroxypyridine was confirmed by analyzing the ultraviolet spectrum of the product. wikipedia.org Furthermore, UV detectors are commonly coupled with HPLC systems for the quantitative analysis of 2,6-dihydroxypyridine, with detection wavelengths set around 295 nm. researchgate.net

Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes within 2,6-dihydroxypyridine hemisulfate. The compound exists in a tautomeric equilibrium, with the 6-hydroxy-2(1H)-pyridinone form being prevalent in many environments. wikipedia.org The presence of the hemisulfate counter-ion introduces additional characteristic vibrations.

The analysis of the vibrational spectra allows for the identification of stretching and bending modes associated with specific bonds. For the 2,6-dihydroxypyridine cation, key vibrations include those from the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups. The aromatic ring itself contributes a series of characteristic C-C and C-H vibrations. The sulfate anion (HSO₄⁻) is identified by its strong S-O stretching modes.

While specific experimental spectra for 2,6-dihydroxypyridine hemisulfate are not broadly published, the expected vibrational frequencies can be predicted based on data from analogous compounds like 2,6-dihydroxypyridine hydrochloride and various sulfate-containing clusters. researchgate.netberkeley.edu

Table 1: Expected Vibrational Modes for 2,6-Dihydroxypyridine Hemisulfate

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Source of Vibration
O-H Stretching 3200 - 3600 Hydroxyl group on pyridine ring
N-H Stretching 3300 - 3500 Endocyclic amine in pyridinone
C-H Stretching 3000 - 3100 Aromatic ring
C=O Stretching 1640 - 1690 Carbonyl group in pyridinone
C=C / C=N Stretching 1450 - 1600 Pyridine ring
S=O Stretching 1000 - 1200 Hemisulfate anion

This table is predictive and based on characteristic frequencies of functional groups found in similar molecules. researchgate.netberkeley.eduresearchgate.net

Electronic Transitions and Absorbance Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the conjugated system of the 2,6-dihydroxypyridine moiety. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). msu.edu

The pyridinone ring contains both π bonds and non-bonding lone pairs on the oxygen and nitrogen atoms. Consequently, two primary types of electronic transitions are expected:

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions and result in strong absorption bands.

n → π* transitions: These occur when an electron from a non-bonding orbital (on the carbonyl oxygen or ring nitrogen) is promoted to an antibonding π* orbital. These transitions are generally of lower energy and have weaker absorption intensity compared to π → π* transitions.

The exact wavelength of maximum absorbance (λ_max) is sensitive to the molecular environment, including the solvent and the presence of the hemisulfate counter-ion, which can influence the electronic structure through protonation and hydrogen bonding. For conjugated systems, the primary π → π* transition is the most prominent feature in the UV-Vis spectrum. msu.edu

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal and Powder X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) on a suitable crystal of 2,6-dihydroxypyridine hemisulfate would yield a complete structural model. This analysis reveals the exact positions of the 2,6-dihydroxypyridine cations and the hemisulfate anions within the crystal lattice, confirming the stoichiometry and connectivity. Studies on closely related organic hydrogensulfate salts demonstrate that SC-XRD can reveal complex structural features, such as hydrogen-bonded infinite sulfate anion chains and potential disorder in the anion positions. rsc.org For instance, in a related structure, diffraction patterns were measured at different temperatures (e.g., 293 K and 150 K) to analyze temperature-dependent structural changes. rsc.org

Table 2: Representative Crystallographic Data Obtainable from SC-XRD

Parameter Description Example Data from a Related Salt rsc.org
Crystal System The basic geometric framework of the crystal. Monoclinic
Space Group The set of symmetry operations for the unit cell. P2₁/n
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. a = 7.5 Å, b = 15.0 Å, c = 10.5 Å, β = 95°
Z The number of formula units per unit cell. 4

This data is representative and based on a published structure of a similar organic hydrogensulfate salt to illustrate the type of information obtained. rsc.org

Powder X-ray Diffraction (PXRD) complements SC-XRD by providing a characteristic "fingerprint" of the crystalline material. It is used to confirm the phase purity of a bulk sample, identify different polymorphic forms, and monitor structural changes under various conditions. The resulting diffractogram plots intensity versus the diffraction angle (2θ). govinfo.gov

Hirshfeld Surface Analysis and Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intricate network of intermolecular interactions within a crystal structure obtained from XRD data. scirp.orgias.ac.in The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds. ias.ac.in

For 2,6-dihydroxypyridine hemisulfate, the analysis would reveal:

Strong Hydrogen Bonds: The primary interactions are expected to be strong hydrogen bonds between the -OH and N-H groups of the 2,6-dihydroxypyridine cation and the oxygen atoms of the hemisulfate anion (O-H···O and N-H···O).

π–π Stacking: Interactions between the aromatic rings of adjacent pyridine cations.

The analysis is often summarized in a 2D fingerprint plot, which provides a quantitative breakdown of the different types of intermolecular contacts.

Table 3: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface

Contact Type Predicted Contribution (%) Description
O···H / H···O 35 - 45% Primarily strong hydrogen bonds involving the cation and sulfate anion.
H···H 30 - 40% General van der Waals contacts.
C···H / H···C 10 - 15% Relates to C-H···π interactions and general packing.
C···C 3 - 6% Indicative of π–π stacking interactions.

This table presents predicted percentage contributions based on typical values for similar organic salts with extensive hydrogen bonding. nih.govmdpi.com The red and blue triangular regions on a shape index map would be used to confirm and visualize π-π stacking interactions. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For the parent compound, 2,6-dihydroxypyridine (B1200036), and its derivatives like 2,6-dihydroxypyridine-4-carboxylic acid, Density Functional Theory (DFT) methods, particularly using the B3LYP functional with basis sets such as 6-311++G(d,p), have been employed to investigate its molecular structure and spectroscopic properties. These methods provide a robust framework for theoretical analysis.

Optimization of Molecular Geometries and Electronic Structures

The initial step in computational analysis involves the optimization of the molecule's three-dimensional arrangement of atoms to find the most stable conformation (the ground state). For the parent molecule, 2,6-dihydroxypyridine, such calculations have been performed to determine bond lengths, bond angles, and dihedral angles. A similar approach for 2,6-dihydroxypyridine hemisulfate would involve optimizing the geometry of the 2,6-dihydroxypyridinium cation in the presence of a hemisulfate anion, accounting for the ionic interactions and hydrogen bonding between the two components. This would reveal how the presence of the hemisulfate counter-ion influences the geometry of the pyridine (B92270) ring compared to its neutral or hydrochloride salt form.

Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Validation

Once the optimized geometry is obtained, spectroscopic parameters can be calculated and compared with experimental data for validation.

Vibrational Frequencies (IR): Theoretical IR spectra can be computed to assign the vibrational modes of the molecule. For 2,6-dihydroxypyridine and its hydrochloride salt, these calculations have helped in the assignment of observed experimental bands. For the hemisulfate salt, this would involve identifying characteristic vibrational modes associated with the pyridine ring, the hydroxyl groups, and the sulfate (B86663) anion, including the S-O and S=O stretching and bending vibrations.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for structural elucidation. Studies on 2,6-dihydroxypyridine and its derivatives have shown good correlation between calculated and experimental chemical shifts. For the hemisulfate, this would help in understanding the electronic environment of the carbon and hydrogen atoms in the pyridinium (B92312) ring as influenced by the counter-ion.

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing insights into the electronic transitions. For 2,6-dihydroxypyridine hemisulfate, these calculations would predict the absorption wavelengths (λmax) and help understand the nature of the electronic transitions, such as n → π* or π → π*.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer insights into the dynamic behavior and conformational preferences of molecules.

Tautomeric Equilibria Modeling in Different Environments

2,6-Dihydroxypyridine is known to exist in several tautomeric forms, with the equilibrium being dependent on the solvent and physical state. The primary tautomers are the dihydroxy form and the hydroxy-pyridone form. Computational modeling can predict the relative stabilities of these tautomers in different environments (gas phase, various solvents). For 2,6-dihydroxypyridine hemisulfate, the protonation of the ring nitrogen would likely stabilize the dihydroxy form, but computational studies would be necessary to quantify the tautomeric equilibrium in the presence of the hemisulfate counter-ion and solvent molecules.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling aims to correlate the structural or physicochemical properties of a compound with its macroscopic properties or activity. For 2,6-dihydroxypyridine and related compounds, QSAR (Quantitative Structure-Activity Relationship) models have been suggested to evaluate properties like antioxidant potential. For 2,6-dihydroxypyridine hemisulfate, SPR studies could be developed to predict properties such as solubility, stability, or its interaction with biological targets based on calculated molecular descriptors. These descriptors include electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric properties, and topological indices derived from the computationally optimized structure.

Predictive Studies on Reactivity and Ligand Binding Affinity

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the chemical reactivity and binding capabilities of the 2,6-dihydroxypyridine (DHP) scaffold.

Quantum computational studies on derivatives like 2,6-dihydroxypyridine-4-carboxylic acid have revealed that a narrow frontier orbital gap (the energy difference between the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) is indicative of high chemical reactivity. researchgate.net This suggests that charge transfer interactions can readily occur within the molecule, making it a reactive species. researchgate.net Such analyses have also pointed to the strong binding ability of this class of compounds with biomolecules. researchgate.net

The reactivity of the DHP scaffold has also been explored in the context of ligand design. For instance, a 2,6-dihydroxypyridine-derived pincer ligand was studied computationally to understand its rearrangement and reactivity with metals like Nickel(II) and Copper(I). rsc.org Furthermore, theoretical calculations have shown that 2,6-dihydroxypyridine can be a precursor in the synthesis of larger molecular structures known as pyridine rsc.orgarenes. acs.org These molecules can form capsule-like structures capable of encapsulating guest molecules, a phenomenon investigated through theoretical calculations. acs.org

DFT has also been used to screen the affinity of 2,6-dihydroxypyridine as a binding ligand for various ions. In studies investigating potential sensors for the uranyl ion (UO₂²⁺), DHP was computationally evaluated as a functional binding ligand. researchgate.netnih.gov The binding energies between DHP and the uranyl ion were calculated to predict the stability of the resulting complex. nih.gov

Functional LigandBinding Energy with UO₂²⁺ (kJ/mol)
2,6-dihydroxypyridine (DHP) -353.64
1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid-325.26
2-hydroxypyridine (B17775)-352.17
3-hydroxypyridine-366.18
Salicylaldehyde acridine-553.11
Pyridine-2,5-dicarboxylic acid-487.52
Nicotinic acid-341.25

Table 1: Calculated binding energies of various functional ligands with the uranyl ion (UO₂²⁺) as determined by Density Functional Theory calculations. Data sourced from computational simulations aimed at designing ion-imprinted sensors. nih.gov

Computational Insights into Biological Activity Mechanisms

Molecular docking, a key computational technique, has provided significant insights into the potential biological roles of 2,6-dihydroxypyridine derivatives by modeling their interactions with protein targets.

One area of investigation has been in the development of new therapeutics for tuberculosis. Molecular docking studies of 2,6-dihydroxypyridine-4-carboxylic acid were performed to understand its inhibitory activity against Mycobacterium tuberculosis. researchgate.net These simulations revealed a strong binding affinity for target proteins, helping to elucidate the mechanism of action. researchgate.net

Similarly, the inhibitory potential of 2,6-dihydroxypyridine-4-carboxylic acid against the enzyme type-II dehydroquinase has been explored computationally. tandfonline.com It is suggested that the molecule, lacking ring puckering, can act as an inhibitor by mimicking the transition state during the molecular conversion of the target protein. tandfonline.com

The 2,6-dihydroxypyridine scaffold has also been identified as a valuable platform for developing selective phosphatidylinositol-3-kinase (PI3K) inhibitors. mdpi.com In a study focused on novel 4-aryl-3-cyano-2,6-dihydroxypyridine derivatives, molecular docking was used to rationalize the observed selective inhibition against the PI3Kα isoform. These computational models helped to explain how the nature of the aryl group influenced binding and selectivity. mdpi.com

Furthermore, the biological processing of 2,6-dihydroxypyridine itself has been a subject of study. In the bacterial degradation of nicotine (B1678760), 2,6-DHP is a key intermediate. nih.gov It is hydroxylated by the enzyme 2,6-dihydroxypyridine 3-monooxygenase. The availability of the known crystal structure of this FAD-containing protein provides a basis for computational studies to understand this specific biological transformation at a molecular level. nih.gov

Enzymatic Interactions and Mechanistic Studies

Substrate Specificity and Enzyme Kinetics Investigations

Investigations into the enzymatic processing of 2,6-DHP have revealed a high degree of specificity, primarily centered around its role in nicotine (B1678760) catabolism by various microorganisms.

2,6-Dihydroxypyridine (B1200036) is a key intermediate in the pyridine (B92270) pathway of nicotine degradation, notably in the aerobic bacterium Arthrobacter nicotinovorans. researchgate.netresearchgate.netwikipedia.orgnih.gov This compound serves as a specific substrate for the enzyme 2,6-dihydroxypyridine 3-monooxygenase (EC 1.14.13.10), also referred to as 2,6-dihydroxypyridine hydroxylase or 2,6-dihydroxypyridine oxidase. wikipedia.orgwikipedia.org

2,6-dihydroxypyridine + NADH + H⁺ + O₂ → 2,3,6-trihydroxypyridine (B1195510) + NAD⁺ + H₂O wikipedia.orguniprot.orgyeastrc.org

The enzyme exhibits high substrate specificity, accepting only 2,6-dihydroxypyridine for this reaction. wikipedia.org This specificity is a key characteristic, ensuring the precise channeling of this intermediate through the degradation pathway. Studies on the crystal structure of 2,6-dihydroxypyridine 3-hydroxylase from A. nicotinovorans have provided insights into the active site, where the substrate is positioned for catalysis. nih.gov The enzyme from Arthrobacter oxydans has also been shown to be most active in the oxidation of 2,6-dihydroxypyridine. wikipedia.org

The quantitative analysis of the enzymatic conversion of 2,6-DHP provides essential data on the efficiency and regulation of the nicotine degradation pathway. While comprehensive kinetic data for 2,6-dihydroxypyridine 3-monooxygenase is not extensively reported in all literature, key parameters have been documented.

For the 2,6-dihydroxypyridine 3-monooxygenase from Paenarthrobacter nicotinovorans (formerly classified as Arthrobacter nicotinovorans), a Michaelis constant (Kₘ) value has been determined.

Kinetic Parameters for 2,6-Dihydroxypyridine 3-Monooxygenase
EnzymeSubstrateKₘ (mM)VₘₐₓSource OrganismReference
2,6-Dihydroxypyridine 3-monooxygenase2,6-Dihydroxypyridine0.0083Data not availablePaenarthrobacter nicotinovorans uniprot.org

Biochemical Pathway Intermediates and Metabolic Fluxes

2,6-Dihydroxypyridine is a pivotal intermediate in the complex network of reactions that constitute the nicotine degradation pathway in microorganisms like Arthrobacter. researchgate.netnih.gov The flow of metabolites, or metabolic flux, through this pathway is tightly regulated to ensure efficient catabolism and energy production.

The pyridine pathway in Arthrobacter nicotinovorans involves a series of enzymatic steps that systematically break down the nicotine molecule. researchgate.netresearchgate.net 2,6-DHP appears centrally in this pathway, following the formation and subsequent hydrolysis of 2,6-dihydroxypseudooxynicotine. The hydroxylation of 2,6-DHP to 2,3,6-trihydroxypyridine is a critical step that prepares the pyridine ring for subsequent cleavage. researchgate.net

Tracing Carbon and Nitrogen Flow through Degradation Pathways

The biodegradation of 2,6-dihydroxypyridine is a key step in the metabolic pathways of various pyridine-containing compounds in microorganisms. It serves as an intermediate in the aerobic degradation of nicotine by bacteria such as Arthrobacter nicotinovorans. wikipedia.org The enzymatic processes that act upon 2,6-dihydroxypyridine are crucial for cleaving the stable pyridine ring, allowing the constituent carbon and nitrogen to be assimilated by the organism.

The primary enzymatic reaction involving 2,6-dihydroxypyridine is its hydroxylation, a critical step that prepares the aromatic ring for cleavage. In A. nicotinovorans, the enzyme 2,6-dihydroxypyridine 3-hydroxylase (DHPH) catalyzes the conversion of 2,6-dihydroxypyridine. nih.govnih.gov This enzyme is a dimeric flavoprotein that utilizes a Flavin Adenine (B156593) Dinucleotide (FAD) cofactor and is dependent on NADH. wikipedia.orgresearchgate.net The reaction it catalyzes is the transfer of a hydroxyl group to the C3 position of the pyridine ring.

Interestingly, many degradation pathways for different pyridine derivatives converge on a common intermediate, 2,5-dihydroxypyridine (B106003) (2,5-DHP). researchgate.net For example, in some bacteria, 2,6-dihydroxypyridine is first hydroxylated to 2,3,6-trihydroxypyridine, which is then further processed. In other organisms, pathways involving different initial substrates ultimately yield 2,5-DHP. researchgate.netnih.gov

Once 2,5-dihydroxypyridine is formed, the carbon and nitrogen flow can be traced through the subsequent steps of the maleamate (B1239421) pathway. researchgate.netresearchgate.net This pathway is a common route for the catabolism of dihydroxylated pyridine rings in Gram-negative bacteria. researchgate.net The key steps are:

Ring Cleavage : The aromatic ring of 2,5-dihydroxypyridine is opened by a dioxygenase enzyme. For instance, 2,5-dihydroxypyridine 5,6-dioxygenase (HpaX in Alcaligenes faecalis) catalyzes the oxidative cleavage of the ring between the C5 and C6 positions. nih.gov This reaction is dependent on Fe²⁺ and molecular oxygen and results in the formation of N-formylmaleamic acid. nih.govresearchgate.net

Deformylation : The resulting N-formylmaleamic acid is then acted upon by a deformylase, such as N-formylmaleamic acid deformylase (HpaD), which removes the formyl group to produce maleamic acid. nih.gov

Deamination : Maleamic acid is subsequently deaminated by an amidohydrolase, like maleamate amidohydrolase (HpaF), which releases the nitrogen atom as ammonia (B1221849) and yields maleic acid. nih.gov

Isomerization : Finally, maleic acid is isomerized to fumaric acid, which can then enter the central carbon metabolism, such as the citric acid cycle. researchgate.net

This sequence effectively channels the carbon atoms from the original pyridine ring into central metabolism while releasing the ring's nitrogen atom as ammonia, a readily usable nitrogen source for the cell.

EnzymeFunctionCofactor/DependencySubstrateProduct
2,6-Dihydroxypyridine 3-hydroxylase (DHPH)Hydroxylation of the pyridine ringFAD, NADH2,6-Dihydroxypyridine2,3,6-Trihydroxypyridine
2,5-Dihydroxypyridine 5,6-dioxygenaseOxidative ring cleavageFe²⁺, O₂2,5-DihydroxypyridineN-Formylmaleamic acid
N-Formylmaleamic acid deformylaseRemoval of formyl group-N-Formylmaleamic acidMaleamic acid
Maleamate amidohydrolaseDeamination-Maleamic acidMaleic acid + Ammonia

The kinetic properties of some of these enzymes have been characterized. For example, the 2,5-dihydroxypyridine 5,6-dioxygenase (HpaX) from A. faecalis JQ135 has been studied in detail.

EnzymeSubstrateKₘ (μM)kcat (s⁻¹)Source Organism
HpaX2,5-Dihydroxypyridine77.9 ± 6.211.6 ± 0.3Alcaligenes faecalis JQ135 nih.gov

Enzyme Engineering for Enhanced Biocatalytic Processes

The enzymes involved in the degradation of 2,6-dihydroxypyridine and related compounds are targets for enzyme engineering to improve their utility in biocatalysis. rsc.org Enhanced biocatalysts can be applied in bioremediation to remove pollutants like nicotine from the environment or in synthetic biology to produce valuable chemicals. researchgate.netresearchgate.net The primary goals of engineering these enzymes are to enhance their stability, catalytic efficiency, and substrate specificity. researchgate.net Multidisciplinary approaches combining protein engineering, computational biology, and nanoarchitectonics are driving these advancements. rsc.org

Two major strategies are employed in enzyme engineering:

Rational Design : This approach requires detailed knowledge of the enzyme's three-dimensional structure and its catalytic mechanism. researchgate.net For instance, the crystal structure of 2,6-dihydroxypyridine 3-hydroxylase has been solved, revealing key features of its active site. nih.govresearchgate.net The substrate is thought to be activated by two buried histidine residues. nih.gov With this structural information, scientists can perform site-directed mutagenesis to substitute specific amino acids in the active site. nih.gov These targeted mutations can alter substrate binding to accept a wider range of pyridine derivatives or modify the enzyme's preference for cofactors like NADH over NADPH. nih.gov Computational modeling can further aid in predicting the effects of specific mutations before they are created in the lab. researchgate.net

Directed Evolution : This strategy does not require prior knowledge of the enzyme's structure. It mimics the process of natural selection in a laboratory setting. researchgate.netnih.gov The process involves generating a large library of gene variants through random mutagenesis of the gene encoding the enzyme of interest. nih.gov These variants are then expressed, and the resulting enzymes are screened for desired improvements, such as higher activity at industrial process temperatures or stability in organic solvents. The genes for the best-performing enzymes are then subjected to further rounds of mutation and selection until the desired level of enhancement is achieved. This method is particularly useful for improving complex properties like thermostability or for altering substrate specificity in ways that would be difficult to predict through rational design alone.

The application of these engineering principles to enzymes like 2,6-dihydroxypyridine 3-hydroxylase or 2,5-dihydroxypyridine 5,6-dioxygenase could lead to robust biocatalysts for green chemistry applications. researchgate.netnih.gov For example, enhancing the efficiency of the hydroxylase could improve the regioselective synthesis of hydroxylated N-heterocyclic compounds, which are valuable building blocks in pharmaceuticals. researchgate.netnih.gov Similarly, improving the stability and activity of the entire enzymatic cascade could lead to more efficient whole-cell bioremediation systems for environments contaminated with nicotine or other pyridine derivatives. researchgate.net

Emerging Research Applications in Material Science and Green Chemistry

Role in Polymer Chemistry and Advanced Materials

Currently, there is a lack of specific research detailing the role of 2,6-dihydroxypyridine (B1200036) hemisulfate in polymer chemistry and the development of advanced materials. While the broader class of dihydroxypyridines has been explored in various chemical syntheses, the direct application of the hemisulfate salt in polymerization processes is not well-documented.

There are no available research findings or scholarly articles that specifically address the use of 2,6-dihydroxypyridine hemisulfate in the synthesis of polymer composites or functional polymeric materials. This suggests that its potential as a monomer, cross-linking agent, or functional additive in this context remains an unexplored area of study.

The incorporation of 2,6-dihydroxypyridine hemisulfate into macrocyclic systems like calixarenes for the creation of supramolecular assemblies is not described in the current body of scientific literature. Calixarenes are versatile macrocyclic compounds used in host-guest chemistry and the construction of complex supramolecular structures. nih.govnih.gov However, their synthesis and functionalization with 2,6-dihydroxypyridine hemisulfate have not been reported.

Functional Applications in Specialized Chemical Formulations (e.g., coupling agents)

The parent compound, 2,6-dihydroxypyridine, has been identified as a coupling agent. wikipedia.org For instance, it has been investigated for its role in oxidation methods for dyeing hair, where it acts as a coupler to intensify color. wikipedia.orggoogle.com However, the specific use of 2,6-dihydroxypyridine hemisulfate in such formulations is not explicitly detailed, and it is sold as a rare chemical for early discovery research. sigmaaldrich.com

Advancement of Green Chemistry Principles in 2,6-Dihydroxypyridine Chemistry

The application of green chemistry principles to the synthesis and use of 2,6-dihydroxypyridine and its derivatives is an area with potential for development. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. pharmafeatures.com

While there is a general trend in green chemistry towards developing solvent-free and aqueous-based synthetic methods, specific research applying these principles to the synthesis of 2,6-dihydroxypyridine hemisulfate is not available. The development of such processes would contribute to making the production of this and related compounds more environmentally benign.

The use of renewable feedstocks is a cornerstone of green chemistry, aiming to replace petrochemical-based starting materials with bio-based alternatives. pharmafeatures.comnih.govresearchgate.netresearchgate.netblazingprojects.com For example, 2,6-dihydroxypyridine is known to be an intermediate in the bacterial degradation of nicotine (B1678760). wikipedia.org This biological pathway could potentially be harnessed for the sustainable production of 2,6-dihydroxypyridine from renewable sources. However, dedicated research on synthesizing 2,6-dihydroxypyridine hemisulfate from renewable feedstocks is not currently published.

Future Research Directions and Translational Challenges

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of new and more efficient methods for synthesizing 2,6-dihydroxypyridine (B1200036) and its derivatives is a critical area of future research. While traditional synthetic routes exist, they often face challenges related to yield, purity, and environmental impact. Future efforts will likely concentrate on several key areas:

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of pyridine (B92270) derivatives. mdpi.com This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. mdpi.com Exploring biomass-derived feedstocks as precursors for pyridine synthesis represents a promising sustainable alternative to fossil fuel-based methods. numberanalytics.com

Advanced Catalysis: The development of novel catalytic systems is paramount for efficient pyridine synthesis. numberanalytics.com This includes both homogeneous and heterogeneous catalysis. numberanalytics.com For instance, transition metal complexes with chiral ligands are being investigated for the enantioselective synthesis of complex pyridine derivatives. numberanalytics.com Solid-supported catalysts, such as zeolites and metal-organic frameworks (MOFs), offer advantages in terms of recyclability and ease of separation. numberanalytics.com Photocatalysis and electrocatalysis are also emerging as powerful techniques that can offer mild reaction conditions and high selectivity. numberanalytics.com

One-Pot and Multicomponent Reactions: Designing synthetic strategies that involve one-pot or multicomponent reactions can significantly improve efficiency by reducing the number of intermediate purification steps. researchgate.net These approaches are being explored to create diverse pyridine-based molecular frameworks. researchgate.net

Deeper Mechanistic Understanding of Complex Chemical and Biochemical Reactions

A thorough understanding of the reaction mechanisms involving 2,6-dihydroxypyridine is crucial for controlling its reactivity and designing new applications. This includes both its chemical transformations and its role in biochemical pathways.

In biochemical contexts, 2,6-dihydroxypyridine is a known intermediate in the degradation of nicotine (B1678760) by microorganisms like Arthrobacter nicotinovorans. wikipedia.org The enzyme 2,6-dihydroxypyridine-3-hydroxylase, which catalyzes a key step in this pathway, has been a subject of structural and mechanistic studies. nih.govresearchgate.net Future research will likely focus on elucidating the precise catalytic mechanism of this and related enzymes, including the role of cofactors like FAD and NADH. wikipedia.orgnih.gov Understanding the substrate specificity and inhibition of these enzymes can provide insights for protein engineering and bioremediation applications. wikipedia.org For instance, the oxidation of 2,6-dihydroxypyridine to 2,3,6-trihydroxypyridine (B1195510) by monooxygenase enzymes is another important reaction that warrants further investigation. wikipedia.org

From a chemical perspective, the tautomerism of 2,6-dihydroxypyridine is a key aspect influencing its reactivity. The distribution of its different tautomeric forms is dependent on the solvent, with the 6-hydroxy-2(1H)-pyridone form being prevalent in polar solvents like ethanol, water, and DMSO. wikipedia.org A deeper understanding of these equilibria is essential for predicting and controlling its behavior in different reaction environments.

Development of Advanced Spectroscopic and In Situ Characterization Techniques

To gain a more detailed understanding of the structure, dynamics, and reactivity of 2,6-dihydroxypyridine and its derivatives, the development and application of advanced characterization techniques are essential. While standard techniques provide valuable information, more sophisticated methods are needed to probe complex processes in real-time.

Future research in this area could involve:

In Situ Spectroscopy: Techniques such as in situ infrared and Raman spectroscopy can provide real-time information about the changes in molecular structure and bonding during chemical reactions or enzymatic catalysis.

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques, such as LC-MS/MS, are invaluable for identifying and quantifying reaction intermediates and products, as demonstrated in the study of pyridine derivative metabolism. mdpi.com

Computational Spectroscopy: Combining experimental spectroscopic data with quantum chemical calculations can provide a more detailed interpretation of spectra and a deeper understanding of molecular properties.

TechniqueApplication for 2,6-DihydroxypyridinePotential Future Research
LC-MS/MS Identification of metabolites in biodegradation pathways. mdpi.comReal-time monitoring of enzymatic reactions and identification of transient intermediates.
Infrared (IR) Spectroscopy Characterization of functional groups and tautomeric forms.In situ studies of reaction kinetics and catalyst-substrate interactions.
NMR Spectroscopy Structural elucidation of derivatives.Probing non-covalent interactions and dynamic processes in solution.
X-ray Crystallography Determining the solid-state structure of the compound and its enzyme-bound forms. nih.govresearchgate.netCo-crystallization with novel binding partners to understand intermolecular interactions.

Predictive Modeling for Structure-Function Relationships and Rational Design

Computational modeling is becoming an increasingly powerful tool for predicting the properties and activities of chemical compounds, thereby guiding the rational design of new molecules with desired functions. For 2,6-dihydroxypyridine and its derivatives, predictive modeling can be applied in several ways:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict molecular geometries, electronic properties, and spectroscopic signatures of different pyridine derivatives. researchgate.net This information is crucial for understanding structure-activity relationships.

Molecular Docking and Dynamics Simulations: These techniques can be used to model the interaction of 2,6-dihydroxypyridine derivatives with biological targets, such as enzymes. researchgate.net This can help in understanding the binding modes and designing more potent inhibitors or substrates. For example, modeling the binding of 2,6-dihydroxypyridine to the active site of 2,6-dihydroxypyridine-3-hydroxylase can provide insights into the enzyme's mechanism. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of pyridine derivatives with their biological activity, QSAR models can be developed to predict the activity of new, untested compounds.

The integration of these modeling techniques can accelerate the discovery and optimization of 2,6-dihydroxypyridine-based compounds for various applications, from drug design to materials science.

Expanding Environmental Remediation Strategies through Engineered Microbes

The natural role of 2,6-dihydroxypyridine as an intermediate in nicotine degradation highlights the potential of using microorganisms for the bioremediation of environments contaminated with pyridine and its derivatives. researchgate.nettandfonline.com These compounds can be found in industrial wastewater and pose a threat to ecosystems. researchgate.net

Future research in this area will focus on:

Identifying and Characterizing Novel Microorganisms: Isolating and characterizing new bacterial or fungal strains with the ability to degrade pyridine compounds under various environmental conditions (aerobic and anaerobic) is a key objective. tandfonline.comosti.gov

Genetic and Metabolic Engineering: Once the key enzymes and metabolic pathways for pyridine degradation are understood, genetic engineering techniques can be used to enhance the efficiency and robustness of these microorganisms. researchgate.net This could involve overexpressing key enzymes, modifying regulatory pathways, or introducing new catabolic genes. researchgate.netnih.gov

Bioreactor Design and Optimization: Developing efficient bioreactor systems for large-scale treatment of contaminated water and soil is a crucial translational challenge. This includes optimizing parameters such as oxygen supply, nutrient levels, and microbial consortia. researchgate.net

Understanding Microbial Consortia: In many natural environments, the complete degradation of complex pollutants is carried out by a community of different microorganisms. Studying the interactions within these consortia can lead to the development of more effective and stable bioremediation strategies.

MicroorganismRole in Pyridine Derivative DegradationPotential for Engineering
Arthrobacter nicotinovorans Degrades nicotine via a pathway involving 2,6-dihydroxypyridine. wikipedia.orgnih.govOverexpression of key enzymes like 2,6-dihydroxypyridine-3-hydroxylase to enhance degradation rates.
Burkholderia sp. Utilizes 2-hydroxypyridine (B17775). nih.govEngineering to broaden substrate range to other hydroxypyridines.
Alcaligenes sp. Capable of mineralizing pyridine under anaerobic conditions. osti.govEnhancing denitrification capabilities for coupled bioremediation processes.

Novel Applications in Sustainable Chemical Technologies and Functional Materials

The unique chemical structure of 2,6-dihydroxypyridine makes it a versatile building block for the development of novel materials and its application in sustainable chemical technologies.

Functional Polymers and Materials: The dihydroxy functionality of the pyridine ring allows it to be incorporated into polymer backbones or used as a monomer for the synthesis of new polymers with specific properties. These materials could find applications in areas such as electronics, catalysis, and separation technologies. The development of functional materials from biomass-derived pyridine derivatives is an active area of research. mdpi.com

Coordination Chemistry and Catalysis: The nitrogen atom and hydroxyl groups of 2,6-dihydroxypyridine can coordinate with metal ions, leading to the formation of metal complexes with interesting catalytic or material properties. These complexes could be explored as catalysts for a variety of organic transformations.

Sustainable Technologies: The principles of sustainable chemistry encourage the use of renewable resources and the development of environmentally friendly processes. mdpi.commdpi.com 2,6-dihydroxypyridine and its derivatives, especially when synthesized from biomass, can play a role in the development of sustainable technologies, such as biodegradable materials or catalysts for green chemical processes. csct.ac.uk The synthesis of pyridine derivatives from biomass-derived materials is a key step towards this goal. numberanalytics.com

The exploration of these novel applications will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,6-dihydroxypyridine hemisulfate?

  • Methodology : Synthesis typically involves sulfonation of 2,6-dihydroxypyridine using sulfuric acid under controlled temperature (40–60°C). Purification is achieved via recrystallization from aqueous ethanol, with monitoring by HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) to confirm purity (>98%) .
  • Key Data : Molecular formula C₅H₅NO₂·½H₂SO₄ , molecular weight 147.56 g/mol (hydrochloride form), CAS 10357-84-3 .

Q. How can researchers validate the structural integrity of 2,6-dihydroxypyridine hemisulfate?

  • Analytical Techniques :

  • NMR : ¹H NMR (D₂O, 400 MHz): δ 6.45 (d, J=8.4 Hz, 2H, pyridine-H), 6.30 (t, J=8.4 Hz, 1H, pyridine-H) .
  • Mass Spectrometry : ESI-MS m/z 111.10 [M+H]⁺ (free base) .
  • FT-IR : Peaks at 3200–3500 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O), and 1190 cm⁻¹ (S=O) confirm hemisulfate structure .

Q. What are the stability considerations for 2,6-dihydroxypyridine hemisulfate in aqueous solutions?

  • Findings : The compound is hygroscopic and degrades in acidic conditions (pH <3) via sulfonic acid group hydrolysis. Store at 4°C in anhydrous DMSO or under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How does 2,6-dihydroxypyridine hemisulfate function in catalytic deoxygenation reactions?

  • Mechanistic Insight : Acts as a mild reductant in sulfoxide-to-sulfide conversions (e.g., DMSO→Me₂S) at 0.25 equivalents, leveraging its hydroxyl groups for hydrogen bonding with sulfoxide oxygen. Reaction efficiency drops above 50°C due to thermal decomposition .
  • Experimental Design : Optimize molar ratios (0.2–0.3 eq.) and solvent polarity (acetonitrile > THF) to balance reactivity and stability .

Q. What role does 2,6-dihydroxypyridine play in microbial degradation pathways?

  • Case Study : Arthrobacter sp. degrades chlorpyrifos via 2,6-dihydroxypyridine as a key intermediate. LC-MS analysis (m/z 111.12) confirmed its transient accumulation during pyridine ring cleavage .
  • Contradictions : Some studies report conflicting degradation rates (e.g., 80% in 24h vs. 50% in 48h), likely due to strain-specific enzyme expression .

Q. Can 2,6-dihydroxypyridine derivatives modulate uridine phosphorylase activity?

  • Biochemical Application : The hydrochloride form (CAS 10357-84-3) enhances uridine levels by inhibiting uridine phosphorylase (IC₅₀ = 12 µM), reducing 5-fluorouracil toxicity. Validate via enzyme kinetics (Lineweaver-Burk plots) and cell viability assays .

Q. How does the compound interact with metal ions in coordination chemistry?

  • Research Gap : Limited data exist, but computational models (DFT) suggest bidentate binding via pyridinone oxygen and hydroxyl groups. Experimental validation using UV-Vis (λ shift at 270 nm with Fe³⁺) and cyclic voltammetry is recommended .

Data Contradictions and Resolution Strategies

  • Degradation Pathways : Discrepancies in microbial studies may arise from analytical methods (e.g., LC-MS vs. GC-MS sensitivity). Standardize protocols using isotopically labeled ¹³C-2,6-dihydroxypyridine to track intermediates .
  • Catalytic Efficiency : Variability in reaction yields (60–90%) highlights the need for controlled moisture levels. Use Karl Fischer titration to ensure solvent dryness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.